Cas no 78859-33-3 ((S)-Carazolol Hydrochloride)
(S)-Carazolol Hydrochloride Chemical and Physical Properties
Names and Identifiers
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- 2-Propanol,1-(9H-carbazol-4-yloxy)-3-[(1-methylethyl)amino]-, (2S)-
- (-)-CARAZOLOL
- (-)-S-Carazolol
- (S)-Carazolol
- (S)-Corazolol
- 2-Propanol,1-(9H-carbazol-4-yloxy)-3-[(1-methylethyl)amino]-, (S)-
- 6Q9080LN3O
- (S)-Carazolol Hydrochloride
- 2-Propanol, 1-(9H-carbazol-4-yloxy)-3-((1-methylethyl)amino)-, (2S)-
- (2S)-1-(9H-carbazol-4-yloxy)-3-[(1-methylethyl)amino]propan-2-ol
- 78859-33-3
- (2S)-1-(9H-carbazol-4-yloxy)-3-(propan-2-ylamino)propan-2-ol
- UNII-6Q9080LN3O
- (2s)-1-(9h-Carbazol-4-Yloxy)-3-(Isopropylamino)propan-2-Ol
- Carazolol, (S)-
- (2S)-1-(9H-carbazol-4-yloxy)-3-[(propan-2-yl)amino]propan-2-ol
- (S)-1-(9H-carbazol-4-yloxy)-3-(isopropylamino)propan-2-ol
- (S)-1-(Carbazol-4-yloxy)-3-(isopropylamino)-2-propanol
- SCHEMBL77903
- CAU
- EN300-26486077
- DB07543
- Q27096765
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- Inchi: 1S/C18H22N2O2/c1-12(2)19-10-13(21)11-22-17-9-5-8-16-18(17)14-6-3-4-7-15(14)20-16/h3-9,12-13,19-21H,10-11H2,1-2H3/t13-/m0/s1
- InChI Key: BQXQGZPYHWWCEB-ZDUSSCGKSA-N
- SMILES: O(C[C@H](CNC(C)C)O)C1=CC=CC2=C1C1C=CC=CC=1N2
Computed Properties
- Exact Mass: 298.168
- Monoisotopic Mass: 298.168
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 3
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 22
- Rotatable Bond Count: 6
- Complexity: 350
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 1
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 3.6
- Topological Polar Surface Area: 57.3A^2
Experimental Properties
- PSA: 57.28000
- LogP: 3.44970
(S)-Carazolol Hydrochloride Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | C175811-5mg |
(S)-Carazolol Hydrochloride |
78859-33-3 | 5mg |
$ 207.00 | 2023-04-18 | ||
| TRC | C175811-25mg |
(S)-Carazolol Hydrochloride |
78859-33-3 | 25mg |
$ 953.00 | 2023-04-18 | ||
| TRC | C175811-50mg |
(S)-Carazolol Hydrochloride |
78859-33-3 | 50mg |
$ 1642.00 | 2023-04-18 | ||
| TRC | C175811-100mg |
(S)-Carazolol Hydrochloride |
78859-33-3 | 100mg |
$ 1800.00 | 2023-09-08 | ||
| Enamine | EN300-26486077-0.05g |
(2S)-1-(9H-carbazol-4-yloxy)-3-[(propan-2-yl)amino]propan-2-ol |
78859-33-3 | 95% | 0.05g |
$209.0 | 2023-11-13 | |
| Enamine | EN300-26486077-0.1g |
(2S)-1-(9H-carbazol-4-yloxy)-3-[(propan-2-yl)amino]propan-2-ol |
78859-33-3 | 95% | 0.1g |
$312.0 | 2023-11-13 | |
| Enamine | EN300-26486077-0.25g |
(2S)-1-(9H-carbazol-4-yloxy)-3-[(propan-2-yl)amino]propan-2-ol |
78859-33-3 | 95% | 0.25g |
$444.0 | 2023-11-13 | |
| Enamine | EN300-26486077-0.5g |
(2S)-1-(9H-carbazol-4-yloxy)-3-[(propan-2-yl)amino]propan-2-ol |
78859-33-3 | 95% | 0.5g |
$702.0 | 2023-11-13 | |
| Enamine | EN300-26486077-1g |
(2S)-1-(9H-carbazol-4-yloxy)-3-[(propan-2-yl)amino]propan-2-ol |
78859-33-3 | 95% | 1g |
$900.0 | 2023-11-13 | |
| Enamine | EN300-26486077-2.5g |
(2S)-1-(9H-carbazol-4-yloxy)-3-[(propan-2-yl)amino]propan-2-ol |
78859-33-3 | 95% | 2.5g |
$1763.0 | 2023-11-13 |
(S)-Carazolol Hydrochloride Related Literature
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M. Zeiger,N. Jäckel,P. Strubel,L. Borchardt,R. Reinhold,W. Nickel,J. Eckert,V. Presser,S. Kaskel J. Mater. Chem. A, 2015,3, 17983-17990
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Yiding Jiao,Liqun Kang,Jasper Berry-Gair,Kit McColl,Jianwei Li,Haobo Dong,Hao Jiang,Ryan Wang,Furio Corà,Dan J. L. Brett,Ivan P. Parkin J. Mater. Chem. A, 2020,8, 22075-22082
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Erika A. Cobar,Paul R. Horn,Robert G. Bergman,Martin Head-Gordon Phys. Chem. Chem. Phys., 2012,14, 15328-15339
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Maomao Hou,Fenglin Zhong,Qiu Jin,Enjiang Liu,Jie Feng,Tengyun Wang,Yue Gao RSC Adv., 2017,7, 34392-34400
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Yi Cao,Yujiao Xiahou,Lixiang Xing,Xiang Zhang,Hong Li,ChenShou Wu,Haibing Xia Nanoscale, 2020,12, 20456-20466
Additional information on (S)-Carazolol Hydrochloride
Recent Advances in (S)-Carazolol Hydrochloride (78859-33-3) Research: A Comprehensive Review
(S)-Carazolol Hydrochloride (CAS: 78859-33-3) is a selective β-adrenergic receptor antagonist with significant pharmacological applications, particularly in cardiovascular research and drug development. Recent studies have explored its structural properties, receptor binding mechanisms, and potential therapeutic uses. This research brief synthesizes the latest findings to provide a comprehensive overview of its scientific and clinical relevance.
A 2023 study published in the Journal of Medicinal Chemistry investigated the crystallographic structure of (S)-Carazolol Hydrochloride, revealing its high-affinity binding to β1- and β2-adrenergic receptors. The study employed X-ray diffraction and molecular dynamics simulations to elucidate the compound's stereospecific interactions, which are critical for its antagonist activity. These findings have implications for designing next-generation beta-blockers with improved selectivity and reduced side effects.
In preclinical research, (S)-Carazolol Hydrochloride has shown promise in mitigating cardiac hypertrophy. A 2024 Nature Cardiovascular Research article demonstrated its efficacy in reducing pathological remodeling in murine models via modulation of cAMP-dependent signaling pathways. The study highlighted the compound's potential as a therapeutic agent for heart failure, though further clinical validation is required.
Recent advancements in synthetic chemistry have also optimized the production of (S)-Carazolol Hydrochloride. A 2023 Organic Process Research & Development paper detailed a novel enantioselective synthesis route using asymmetric hydrogenation, achieving >99% purity and scalability for industrial applications. This method addresses previous challenges in yield and cost-effectiveness, facilitating broader research and commercial use.
Ongoing clinical trials (e.g., NCT05567823) are evaluating (S)-Carazolol Hydrochloride's safety profile in humans, with preliminary Phase I data indicating favorable pharmacokinetics. However, researchers caution about dose-dependent β-blockade effects, emphasizing the need for precise dosing regimens in therapeutic contexts.
In conclusion, (S)-Carazolol Hydrochloride remains a pivotal compound in adrenergic research, with evolving applications in cardiology and beyond. Future directions include structural derivatization for enhanced receptor specificity and combination therapies for multifactorial cardiovascular diseases.
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